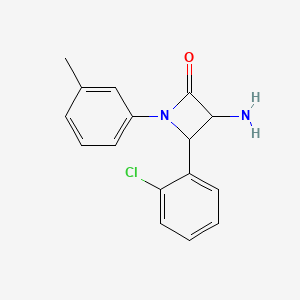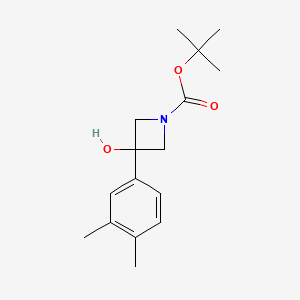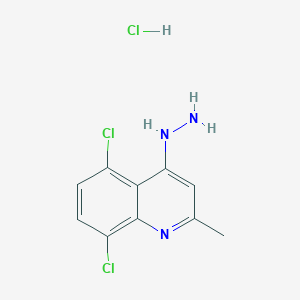![molecular formula C19H14N2O B11842632 N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline](/img/structure/B11842632.png)
N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline is a complex organic compound that belongs to the class of naphthoxazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a naphthoxazole core and a vinyl group, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline typically involves the reaction of aromatic aldehydes with 1-amino-2-naphthol derivatives in the presence of triethylamine in refluxing ethanol . This method allows for the efficient production of various naphthoxazole derivatives in moderate to high yields. The reaction conditions are generally mild, and the process is carried out in air, making it a convenient and practical approach.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TEMPO, which serves as the oxygen source.
Substitution: The vinyl group in the compound allows for substitution reactions, which can be facilitated by various catalysts and reagents.
Common Reagents and Conditions
Oxidation: TEMPO is commonly used as an oxidizing agent.
Substitution: Triethylamine is often used as a base in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthoxazole-related bioactive molecules, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research into its potential as an anti-inflammatory agent and other therapeutic uses.
Industry: Utilized in the production of fluorescent probes and materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors, potentially leading to various biological effects. For example, the radical adducts of TEMPO with naphthalenone radicals may serve as key intermediates in its oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Arylnaphtho[1,2-d]oxazole Derivatives: These compounds share a similar naphthoxazole core and have been synthesized using similar methods.
Benzoxazole Derivatives: These compounds have a similar oxazole ring structure and are known for their diverse biological activities.
Uniqueness
N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline is unique due to its specific combination of a naphthoxazole core and a vinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H14N2O |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
N-[(E)-2-benzo[e][1,3]benzoxazol-2-ylethenyl]aniline |
InChI |
InChI=1S/C19H14N2O/c1-2-7-15(8-3-1)20-13-12-18-21-19-16-9-5-4-6-14(16)10-11-17(19)22-18/h1-13,20H/b13-12+ |
InChI-Schlüssel |
OBFTUPUCVFDBSA-OUKQBFOZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/C=C/C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)NC=CC2=NC3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B11842581.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)
![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)





